Angelic acid Angelic acid Angelic acid is the (Z)-isomer of 2-methylbut-2-enoic acid. It is found in plant species of the family Apiaceae. It has a role as a plant metabolite. It is functionally related to an isocrotonic acid.
Angelic acid is a natural product found in Lomatium nuttallii, Euryops arabicus, and other organisms with data available.
See also: Petasites hybridus root (part of).
Brand Name: Vulcanchem
CAS No.: 565-63-9
VCID: VC21344344
InChI: InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-
SMILES:
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol

Angelic acid

CAS No.: 565-63-9

Cat. No.: VC21344344

Molecular Formula: C5H8O2

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

Angelic acid - 565-63-9

CAS No. 565-63-9
Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
IUPAC Name (Z)-2-methylbut-2-enoic acid
Standard InChI InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-
Standard InChI Key UIERETOOQGIECD-ARJAWSKDSA-N
Isomeric SMILES C/C=C(/C)\C(=O)O
Canonical SMILES CC=C(C)C(=O)O
Boiling Point 85.50 to 87.50 °C. @ 13.00 mm Hg
Melting Point 45 °C

Chemical Structure and Properties

Angelic acid is chemically defined as a monocarboxylic unsaturated organic acid. It represents the cis isomer of 2-methyl-2-butenoic acid, with its trans counterpart being tiglic acid . This structural relationship is fundamental to understanding its reactivity and physical properties.

Physical Characteristics

Angelic acid appears as a volatile solid characterized by a distinctively pungent sour odor and biting taste. It crystallizes in colorless monoclinic prisms that dissolve rapidly in alcohol or hot water, while showing slower dissolution in cold water . The compound's physical properties make it suitable for various applications in perfumery and flavoring industries.

Isomeric Relationship with Tiglic Acid

One of the most noteworthy chemical properties of angelic acid is its isomeric relationship with tiglic acid. Angelic acid can be completely converted to tiglic acid through prolonged heating (approximately 40 hours of boiling), demonstrating the thermodynamic preference for the trans configuration . The reverse transformation from tiglic acid to angelic acid occurs much less readily due to the higher stability of the trans isomer .

Table 1: Comparison of Angelic Acid and Tiglic Acid Properties

PropertyAngelic AcidTiglic Acid
Configurationcis isomertrans isomer
StabilityLess stableMore stable
Melting PointLowerHigher
Natural OccurrenceLess commonMore common
ConversionReadily converts to tiglic acid upon heatingConverts to angelic acid with difficulty

Discovery and Historical Context

First Isolation and Naming

Angelic acid was first isolated in 1842 by Ludwig Andreas Buchner, a German pharmacist from Munich . The compound derives its name from the plant Angelica archangelica (garden angelica), from which it was initially extracted . According to traditional lore, the plant itself was named because an archangel supposedly revealed its medicinal properties, lending the acid its celestial nomenclature despite its notably pungent characteristics .

Historical Applications

Historically, extracts containing angelic acid have been employed in traditional medicine systems for various therapeutic purposes. The esters of angelic acid have been used in herbal remedies targeting ailments such as pain, fever, gout, and heartburn . This historical medicinal usage laid the groundwork for modern scientific investigation into its potential bioactive properties.

Natural Occurrence

Botanical Distribution

Angelic acid is predominantly found in plants belonging to the Apiaceae family (formerly known as Umbelliferae), though it appears in other plant families as well . Its distribution in nature is relatively widespread, occurring in numerous aromatic and medicinal plants.

Presence in Essential Oils

Angelic acid comprises a significant component of several essential oils. Notably, approximately 85% of Roman chamomile (Anthemis nobilis) oil consists of esters of angelic and tiglic acids . The oil also contains specific esters such as isobutyl angelate and amyl angelate, contributing to its characteristic aroma and therapeutic properties.

Synthesis and Production Methods

Laboratory Synthesis Routes

The first documented synthesis of angelic acid was reported by researchers at Iowa State University. Buckles and Mock developed a multi-step process starting with tiglic acid. Their approach involved:

  • Addition of bromine across the double bond of tiglic acid

  • Reaction with potassium hydroxide to form 3-bromoangelic acid

  • Reduction with sodium amalgam to produce angelic acid

This synthesis route represents one of the classical methods for obtaining angelic acid in laboratory settings.

Industrial Production

In industrial contexts, angelic acid or its esters can be prepared through the isomerization of tiglic acid or tiglic acid esters in the presence of an organic sulfinic acid . This process typically operates within a temperature range of 50-170°C, balancing reaction rate against catalyst inactivation .

The reaction proceeds in various solvents, including saturated hydrocarbons, aromatic hydrocarbons, ethers, amides, and sulfoxides. Notably, the reaction can also occur efficiently without any solvent .

Yield Considerations

An important consideration in angelic acid production is that the final product exists as a thermal equilibrium mixture. Due to its thermally unstable (Z)-form structure, angelic acid typically constitutes less than 10% of this equilibrium mixture . Industrial processes take advantage of angelic acid's lower melting point compared to tiglic acid for separation purposes.

Biochemical and Pharmacological Effects

Antioxidant Properties

Recent research has demonstrated significant antioxidant activity for angelic acid. In studies with normal human dermal fibroblasts (NHDFs), angelic acid exhibited remarkable reactive oxygen species (ROS) scavenging capabilities . It effectively reduced intracellular ROS levels in a dose-dependent manner, providing protection against oxidative stress.

Gene Expression Modulation

Angelic acid influences the expression of various genes related to antioxidant defense mechanisms. Treatment with angelic acid has been shown to upregulate the expression of antioxidant enzymes such as:

  • Superoxide dismutase 1 (SOD1)

  • Superoxide dismutase 2 (SOD2)

  • Catalase (CAT)

  • Glutathione peroxidase 1 (GPx1)

  • Nuclear factor erythroid 2-related factor 2 (NRF2)

  • Heme oxygenase-1 (HO-1)

This gene-regulating effect contributes to the compound's cytoprotective capabilities, particularly against ultraviolet radiation damage.

Photoprotective Research Findings

UVA Damage Protection

One of the most promising applications of angelic acid relates to its photoprotective properties. Research has established that angelic acid can attenuate UVA-induced damage in human dermal fibroblasts . Pretreatment with angelic acid demonstrated protective effects against proliferative inhibition caused by UVA irradiation.

Anti-Senescence Effects

Studies indicate that angelic acid can reduce UVA-induced cellular senescence. In experimental settings, fibroblasts pretreated with angelic acid (particularly at concentrations of 10 and 15 μM) exhibited significantly decreased senescent cell populations following UVA exposure . This anti-aging effect operates through multiple molecular mechanisms.

Extracellular Matrix Protection

Angelic acid has demonstrated efficacy in protecting the extracellular matrix (ECM) from UVA-induced degradation. This protection appears to occur through the regulation of ECM-related gene expression, including genes coding for:

  • Urokinase plasminogen activator (uPA)

  • Collagen type I, alpha 1 chain (COL1A1)

  • Matrix metalloproteinase-1 (MMP1)

Table 2: Photoprotective Effects of Angelic Acid in Human Dermal Fibroblasts

ParameterEffect of Angelic AcidConcentration RangeReference
ROS ScavengingReduced DCF fluorescence levels5-15 μM
Glutathione ContentIncreased intracellular GSH levels5-15 μM
GPx1 ExpressionUpregulated mRNA expression10-15 μM
Cellular SenescenceReduced UVA-induced senescent cell population10-15 μM
Antioxidant Gene ExpressionUpregulated SOD1, SOD2, CAT, NRF2, HO-15-15 μM

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